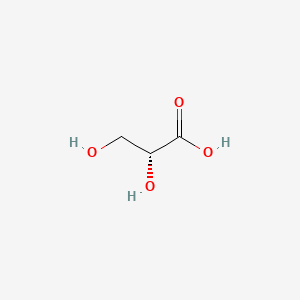

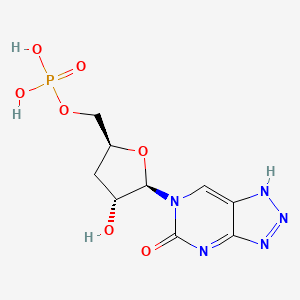

(2R)-2,3-Dihydroxypropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “(2R)-2,3-Dihydroxypropanoic acid” and similar compounds is a topic of ongoing research. For instance, a study on mutant isocitrate dehydrogenases in Acute Myeloid Leukemia found that these mutations led to the formation of the oncometabolite 2-hydroxyglutarate . Another study discussed a new platform for the synthesis, analysis, and testing of new compounds which may one day treat cancer .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Medicine

Lactic acid plays a crucial role in the pharmaceutical industry. It’s used in the production of polylactic acid (PLA) , which is a biodegradable polymer used for making biocompatible materials. These materials are used in medical implants, sutures, and drug delivery systems . Additionally, lactic acid’s chiral properties make it valuable for synthesizing various pharmaceutical drugs that require specific stereochemistry for their biological activity.

Food Industry

In the food industry, lactic acid serves as a preservative , flavor enhancer , and acidulant . It’s commonly added to products like bread, pickles, and dairy items to extend shelf life and improve flavor . Lactic acid fermentation is also a key process in producing traditional foods like yogurt, sauerkraut, and kimchi.

Cosmetics and Personal Care

Lactic acid is a popular ingredient in skincare products due to its exfoliating and moisturizing properties. It’s an alpha hydroxy acid (AHA) that helps in reducing the appearance of fine lines, wrinkles, and age spots. It’s also used in soaps, shampoos, and other personal care items for its pH-regulating abilities .

Biodegradable Plastics

Lactic acid is the monomer used in the production of PLA , which is a sustainable alternative to petroleum-based plastics. PLA is used in various applications, including packaging materials , disposable cutlery , and agricultural films . Its biodegradability and compostability make it an environmentally friendly option .

Nanotechnology

In nanotechnology, lactic acid-based polymers can be used to modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of nanoparticles in various matrices, which is crucial for creating polymer nanocomposites with improved mechanical and barrier properties .

Chemical Synthesis

Lactic acid is used as a starting material or intermediate in the synthesis of numerous chemical compounds . Its chiral nature allows for the production of complex molecules with specific configurations, which is essential in the synthesis of chiral drugs and agrochemicals . It’s also used in the synthesis of biodegradable solvents and green chemicals .

Wirkmechanismus

Target of Action

Similar compounds often interact with various enzymes and receptors in the body, influencing their function and contributing to their overall effect .

Mode of Action

This could result in alterations in cellular processes, potentially contributing to the compound’s overall effects .

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways, including those involved in energy production, amino acid metabolism, and cellular signaling .

Pharmacokinetics

Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to influence various cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2,3-Dihydroxypropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Additionally, the physiological environment within the body, including the presence of other metabolites and the state of the individual’s health, can also influence the compound’s action .

Eigenschaften

IUPAC Name |

(2R)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016563 | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2R)-2,3-Dihydroxypropanoic acid | |

CAS RN |

6000-40-4, 473-81-4 | |

| Record name | D-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the isolation of (2R)-2,3-Dihydroxypropanoic acid from Pinus armandii Franch?

A1: The study by [] reports the isolation of five compounds from the pine cone of Pinus armandii Franch, including (2R)-2,3-Dihydroxypropanoic acid. Notably, this marks the first-time isolation of these five compounds from this specific plant species []. This discovery contributes to the expanding knowledge of the chemical diversity present in Pinus armandii Franch and lays the groundwork for further research into the potential bioactivities and applications of these isolated compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)

![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)

![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)

![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)